1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO4. This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a propanone moiety.
Preparation Methods
The synthesis of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one typically involves multiple steps. One common method includes the nitration of 2-(trifluoromethoxy)acetophenone, followed by a Friedel-Crafts acylation reaction to introduce the propanone group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates, which can interact with cellular components. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the nitro and trifluoromethoxy groups.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: This compound contains a trifluoromethylsulfonyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound has a trifluoromethyl group and an amino group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8F3NO4 |
---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-[5-nitro-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO4/c1-2-8(15)7-5-6(14(16)17)3-4-9(7)18-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
ZVYYNXJOAZRPRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
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